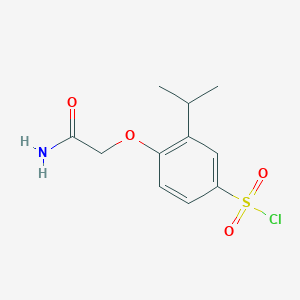![molecular formula C7H7N3S B12826760 S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine CAS No. 41066-68-6](/img/structure/B12826760.png)
S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine: is a compound that features a benzimidazole ring, which is a fused heterocyclic structure containing both benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine typically involves the reaction of o-phenylenediamine with carbon disulfide and subsequent cyclization. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like ethanol . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine undergoes various chemical reactions, including:
Oxidation: The thiohydroxylamine group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, including kinases and proteases, making them potential candidates for drug development .
Medicine: this compound and its derivatives are investigated for their anticancer, antiviral, and antimicrobial properties. The compound’s ability to interact with biological targets such as DNA and proteins makes it a promising candidate for therapeutic applications .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
Mécanisme D'action
The mechanism of action of S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme . Additionally, the thiohydroxylamine group can form covalent bonds with specific amino acid residues in the enzyme, leading to irreversible inhibition .
Comparaison Avec Des Composés Similaires
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: This compound features a benzimidazole ring with a phenyl group attached, offering different reactivity and applications compared to S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine.
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: This derivative is studied for its anticancer properties and differs in its molecular structure and biological activity.
Uniqueness: This group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
41066-68-6 |
|---|---|
Formule moléculaire |
C7H7N3S |
Poids moléculaire |
165.22 g/mol |
Nom IUPAC |
S-(1H-benzimidazol-2-yl)thiohydroxylamine |
InChI |
InChI=1S/C7H7N3S/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2,(H,9,10) |
Clé InChI |
ZDXCSDOLRSKTIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)SN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine](/img/structure/B12826698.png)
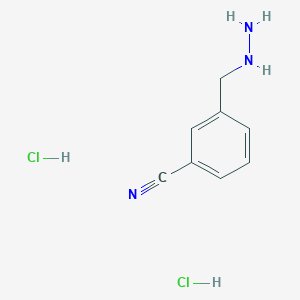

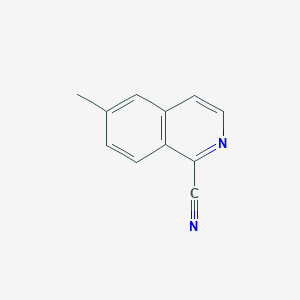
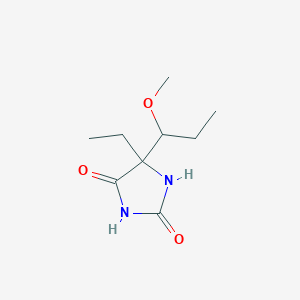
![6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one](/img/structure/B12826732.png)
![(1S)-1-[8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine dihydrochloride](/img/structure/B12826742.png)
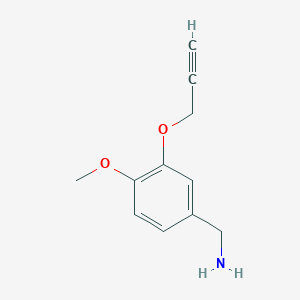
![(3aS,6aR)-hexahydro-2H-Pyrrolo[3,4-d]oxazol-2-one](/img/structure/B12826749.png)
